molecular formula C30H38O7 B3026991 Ganoderenic acid F CAS No. 120462-47-7

Ganoderenic acid F

Cat. No.: B3026991
CAS No.: 120462-47-7
M. Wt: 510.6 g/mol
InChI Key: QXLYRDZEWGVGFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic acid F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The biosynthesis of ganoderic acids involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids .

Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in genetic engineering and synthetic biology have enabled the heterologous production of these compounds in engineered yeast strains, which can significantly enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

Scientific Research Applications

Ganoderenic acid F has a wide range of applications in scientific research:

Mechanism of Action

Ganoderenic acid F exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Ganoderenic acid F is unique among ganoderic acids due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out for its potent anti-tumor and anti-metastatic properties, making it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ganoderenic acid F (GAF) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, neuroprotection, and anti-inflammatory responses. This article synthesizes recent findings on the biological activity of GAF, supported by data tables and case studies.

Chemical Structure and Pharmacokinetics

This compound is a triterpenoid characterized by its complex chemical structure, which contributes to its biological properties. The pharmacokinetic profile of GAF indicates rapid absorption following oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion under fasting conditions. However, the presence of food can significantly alter its absorption characteristics, delaying peak concentrations and reducing overall bioavailability .

1. Anticancer Properties

GAF exhibits notable anticancer effects across various cancer cell lines. Research has shown that GAF selectively inhibits the growth of human hepatoma cells (Huh-7) and colorectal carcinoma cells (HCT-116), leading to apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .

Table 1: Anticancer Activity of this compound

Cell LineEffectMechanism
Huh-7 (Hepatoma)Growth inhibitionInduction of apoptosis via mitochondrial pathway
HCT-116 (Colorectal)CytotoxicityActivation of caspases and disruption of cell cycle
Raji (Burkitt's lymphoma)Apoptosis inductionInhibition of topoisomerases I and II

2. Neuroprotective Effects

GAF has demonstrated protective effects against neuroinflammation, particularly in models of Alzheimer's disease. In vitro studies using BV2 microglial cells revealed that GAF significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway .

Case Study: Neuroinflammation Model
In a murine model, administration of GAF resulted in improved cognitive function and reduced neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Anti-inflammatory Activity

GAF exhibits strong anti-inflammatory properties by modulating immune responses. It effectively inhibits the activation of microglia and astrocytes in response to inflammatory stimuli, thereby reducing the production of inflammatory mediators .

Table 2: Anti-inflammatory Effects of this compound

Inflammatory ModelEffectMechanism
BV2 Microglial CellsReduced NO productionInhibition of iNOS expression
Mouse ModelDecreased serum cytokinesSuppression of NF-κB pathway

Properties

IUPAC Name

2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYRDZEWGVGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185082
Record name (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120462-47-7
Record name (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120462-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderenic acid F
Reactant of Route 2
Ganoderenic acid F
Reactant of Route 3
Ganoderenic acid F
Reactant of Route 4
Ganoderenic acid F
Reactant of Route 5
Ganoderenic acid F
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Ganoderenic acid F

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